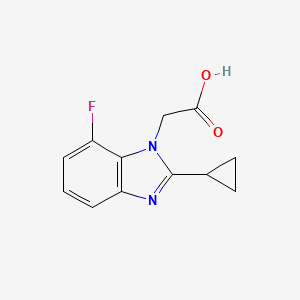

2-(2-Cyclopropyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid

Übersicht

Beschreibung

2-(2-Cyclopropyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid (2-CPFBA) is a synthetic compound that belongs to the family of benzodiazepines. It has been increasingly studied due to its potential to act as a therapeutic agent and a research tool. 2-CPFBA is a derivative of the benzodiazepine group and is known to possess anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential to act as an anti-inflammatory agent, a neuroprotective agent, and an antioxidant. The purpose of

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Novel Ciprofloxacin Derivatives : Research on ciprofloxacin derivatives, closely related to the chemical structure of interest, focuses on the synthesis of novel compounds through condensation with various β-diketones. These studies aim to understand the structural implications of these modifications on the compounds' properties (Yadav & Joshi, 2008).

Cyclometallation of Luminophores : Studies involving cyclometallation processes in acetic acid medium have been conducted to form complexes with bridging acetate ligands, significantly modifying the optical properties of aryl-substituted benzothiazoles, which could imply potential applications for the compound in materials science (Katlenok & Balashev, 2012).

Pharmacological Applications

Antimycobacterial Activity : Some synthesized fluorinated benzothiazolo imidazole compounds have shown promising antimicrobial activity, suggesting potential applications for structurally similar compounds in developing new antimicrobial agents (Sathe et al., 2011).

Heparanase Inhibition : Research on furanylthiazole and benzoxazol acetic acid derivatives has identified novel classes of heparanase inhibitors, indicating potential applications in anti-angiogenic therapies (Courtney et al., 2005).

Chemical Modification and Reactions

- Unique Substituted Compounds : The synthesis of unique substituted compounds through specific reactions, such as the Ugi 3CC using bifunctional starting materials, highlights the versatility and potential for chemical modification of compounds related to “2-(2-Cyclopropyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid” (Ghandi et al., 2010).

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.

Mode of Action

Based on the properties of similar imidazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting the associated biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound affects multiple biochemical pathways. These could include pathways involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .

Pharmacokinetics

The compound’s solubility, molecular weight , and structural properties suggest that it may have good bioavailability

Result of Action

Based on the biological activities of similar imidazole derivatives , it can be inferred that the compound may have anti-inflammatory, antitumor, antidiabetic, anti-allergic, and antiviral effects, among others .

Safety and Hazards

Safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-(2-cyclopropyl-7-fluorobenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c13-8-2-1-3-9-11(8)15(6-10(16)17)12(14-9)7-4-5-7/h1-3,7H,4-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRCQTMLFFVUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(N2CC(=O)O)C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

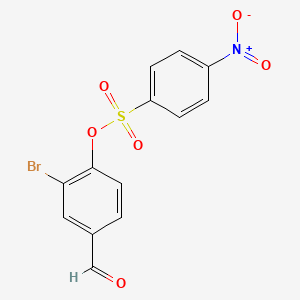

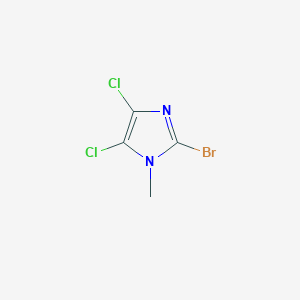

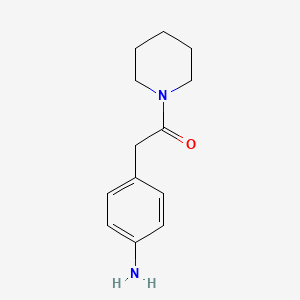

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide](/img/structure/B3034182.png)

![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)

![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)

![7,8-dimethoxy-3-methyl-5H-indeno[1,2-b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3034197.png)